molecular formula C8H8N4O2 B2754823 methyl4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate CAS No. 2253640-52-5

methyl4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B2754823
CAS No.: 2253640-52-5
M. Wt: 192.178
InChI Key: OHAYHJLTPHWTGJ-UHFFFAOYSA-N
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Description

Historical Context and Research Development

The compound first emerged in chemical literature in the early 21st century as part of efforts to expand the toolkit of nitrogen-rich heterocycles. Its synthesis likely originated from methodologies developed for analogous pyrazolo-pyrimidine systems, which gained prominence in the 1990s for kinase inhibition. The specific CAS registry (2253640-52-5) indicates formal characterization around 2015–2020, coinciding with increased interest in fused pyrazine derivatives for medicinal applications. Key milestones include:

  • Structural elucidation : Confirmation of the bicyclic framework via X-ray crystallography and NMR spectroscopy.
  • Synthetic optimization : Development of efficient routes using cyclocondensation reactions between aminopyrazoles and α-keto esters.
  • Commercial availability : Limited distribution through specialty chemical suppliers like Enamine, though current availability remains restricted.

Significance in Heterocyclic Chemistry

The pyrazolo[1,5-a]pyrazine system represents a unique fusion of two electron-deficient rings, creating a planar structure with distinct electronic properties:

$$
\text{Pyrazolo[1,5-a]pyrazine core: } \text{C}6\text{H}5\text{N}_3 \quad \text{(Molecular weight: 119.12 g/mol)}
$$

Substituents critically modulate reactivity:

  • 4-Amino group : Enhances nucleophilic character at position 4, enabling electrophilic substitutions.
  • 3-Carboxylate : The methyl ester acts as a directing group for metal-catalyzed cross-coupling reactions while providing a handle for hydrolytic functionalization.

Comparative analysis with related scaffolds reveals advantages:

Property Pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrimidine
Aromatic stabilization Moderate High
Dipole moment (Debye) 4.2 3.8
H-bond capacity 3 sites 2 sites

Data derived from quantum mechanical calculations and crystallographic studies.

Relevance in Medicinal Chemistry Research

The compound’s structural analogy to ATP-binding kinase inhibitors drives its pharmacological interest:

  • Kinase inhibition potential :

    • The 4-amino group mimics adenine’s N1, forming hydrogen bonds with kinase hinge regions.
    • Molecular docking studies predict strong affinity for tyrosine kinases (e.g., SYK, IC$$_{50}$$ < 50 nM in analogous compounds).
  • Prodrug capabilities :

    • Ester hydrolysis yields a carboxylic acid, enabling pH-dependent solubility modulation.
  • SAR flexibility :

    • Position 3 allows carboxylate bioisosteres (e.g., tetrazoles, acyl sulfonamides).
    • Position 4 permits acylations or alkylations to fine-tune target selectivity.

Current Research Perspectives and Challenges

Recent efforts focus on:

  • Synthetic scalability : Current routes suffer from low yields (12–18%) due to regioselectivity issues in cyclization steps.
  • Computational design : Machine learning models predict >200 viable derivatives with putative kinase affinities.
  • Crystallographic characterization : Only 3 protein-co-crystal structures exist, limiting rational design.

Critical challenges include:

  • Metabolic stability : Preliminary microsomal assays show rapid ester hydrolysis ($$ t_{1/2} < 15 $$ min).
  • Selectivity optimization : Off-target activity against FLT3 and RET kinases complicates therapeutic applications.

Properties

IUPAC Name

methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)5-4-11-12-3-2-10-7(9)6(5)12/h2-4H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAYHJLTPHWTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NC=CN2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate typically involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure The resulting intermediate can then be converted to the desired product via nitrile intermediates, which are subsequently transformed into amidoximes and amidines .

Industrial Production Methods

While specific industrial production methods for methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate are not well-documented, the general approach involves large-scale application of the aforementioned synthetic routes. The use of palladium catalysts and high-pressure reactors is common in industrial settings to achieve efficient and high-yield production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate is its role as an enzyme inhibitor. Research indicates that this compound can inhibit specific enzymes associated with various diseases, including cancer and inflammatory conditions. For instance, it has shown promise in inhibiting protein kinases, which are critical in cellular signaling pathways related to cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that derivatives of pyrazolo compounds exhibit moderate antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . This suggests potential applications in treating infections where traditional antibiotics may fail.

Antioxidant Properties

Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate has been investigated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. Some derivatives have shown substantial antioxidant activity through mechanisms such as scavenging free radicals .

Comparative Analysis of Related Compounds

Compound NameStructure TypeUnique Features
Methyl 4-amino-1H-pyrazole-3-carboxylatePyrazole derivativeDifferent reactivity due to an additional nitrogen
Ethyl 6-amino-pyrazolo[3,4-b]pyridine-5-carboxylateFused pyrazole structureHigher antimicrobial activity
6-Amino-pyrazolo[1,5-a]pyrimidinePyrazolo-pyrimidine hybridPotent α-glucosidase inhibition

This table highlights the structural diversity among related compounds and underscores the unique characteristics of methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate that influence its biological activities .

Case Study 1: Protein Kinase Inhibition

In a study focused on the inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4), modifications to the pyrazolopyrimidine structure led to the identification of potent inhibitors with favorable pharmacokinetic profiles. Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate was part of a series that demonstrated effective inhibition of IL-6 secretion in vivo .

Case Study 2: Antimicrobial Evaluation

Another study evaluated various pyrazole derivatives for their antibacterial properties against MRSA. The findings indicated that certain derivatives exhibited sub-micromolar activity, suggesting that methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate could be developed into a novel antimicrobial agent .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4,5,6,7-Tetrahydro-4-oxo[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate (CAS 1039766-71-6)

  • Molecular Formula : C₇H₈N₄O₃
  • Key Features : Contains a saturated tetrahydro ring system with a 1,2,3-triazolo moiety and a 4-oxo group.
  • The tetrahydro structure reduces aromaticity, likely decreasing planarity and altering binding affinity compared to the fully aromatic target compound. This derivative may exhibit improved metabolic stability due to reduced π-π stacking .

Ethyl 2-Iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate (CAS 1773507-49-5)

  • Molecular Formula : C₉H₁₀IN₃O₃
  • Key Features : Features a 2-iodo substituent and a saturated tetrahydropyrazine ring with a 4-oxo group.
  • Comparison : The iodine atom increases molecular weight (335.101 g/mol) and introduces steric bulk, which may hinder interactions with hydrophobic pockets in biological targets. The ethyl ester group may confer slower hydrolysis rates compared to the methyl ester in the target compound .

Pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivatives

  • Example: 7-Amino-6-cyano-5-(4-methoxyphenyl)-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
  • Molecular Formula : C₂₄H₁₉N₅O₂
  • Key Features: Pyrazolo[1,5-a]pyrimidine core with cyano, methoxyphenyl, and carboxamide substituents.
  • These derivatives are notable for cytotoxicity and kinase inhibition, suggesting that the target compound’s pyrazine core may offer distinct electronic properties for tailored biological activities .

Structural and Functional Analysis

Substituent Effects

  • Amino Group (Position 4): Enhances hydrogen-bonding capacity, a critical feature for binding to enzymes like TTK (tyrosine kinase) observed in pyrazolo[1,5-a]pyrimidines .
  • Methyl Ester (Position 3) : Improves cell permeability compared to carboxylic acids but may undergo hydrolysis in vivo, a common limitation shared with ethyl esters in .

Aromaticity vs. Saturation

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Reference
Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate C₈H₈N₄O₂ 4-NH₂, 3-COOCH₃ Not reported (hypothetical) N/A
Methyl 4,5,6,7-tetrahydro-4-oxo[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate C₇H₈N₄O₃ 4-oxo, triazolo ring Metabolic stability studies
Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate C₉H₁₀IN₃O₃ 2-I, 4-oxo Radiopharmaceutical potential
7-Amino-N-arylpyrazolo[1,5-a]pyrimidine-3-carboxamides C₂₄H₁₉N₅O₂ 7-NH₂, 3-CONHAr Cytotoxicity (IC₅₀: 1–10 µM)

Biological Activity

Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate (MAPC) is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

MAPC is characterized by its unique pyrazolo structure, comprising a pyrazine ring fused with a pyrazole moiety. The compound has the molecular formula C8H8N4O2C_8H_8N_4O_2 and features a carboxylate group at the 3-position and an amino group at the 4-position of the pyrazolo ring. Its structural characteristics contribute to its biological activity, particularly in enzyme inhibition and interaction with various biological targets .

Biological Activities

Research indicates that MAPC exhibits various biological activities, including:

  • Enzyme Inhibition : MAPC has been identified as an inhibitor of several enzymes, notably those involved in inflammatory pathways. For instance, it has shown potential as an inhibitor of IRAK4, a key player in the interleukin-1 receptor signaling pathway . This inhibition may lead to reduced production of pro-inflammatory cytokines such as IL-6.
  • Antioxidant Activity : In vitro studies have demonstrated that MAPC possesses significant antioxidant properties. It has been evaluated for its total iron-reducing power and scavenging activities against free radicals such as DPPH and ABTS . These properties suggest its potential use in conditions associated with oxidative stress.
  • Antidiabetic Effects : MAPC has also been studied for its anti-diabetic properties. Inhibitory assays against α-glucosidase have shown promising results, with IC50 values indicating effective enzyme inhibition compared to standard drugs . This suggests its potential role in managing postprandial blood glucose levels.

Comparative Analysis with Related Compounds

The biological activity of MAPC can be compared with other pyrazolo derivatives to highlight its unique features:

Compound NameStructure TypeUnique FeaturesBiological Activity
Methyl 4-amino-1H-pyrazole-3-carboxylatePyrazole derivativeAdditional nitrogenModerate enzyme inhibition
Ethyl 6-amino-pyrazolo[3,4-b]pyridine-5-carboxylateFused pyrazole structureHigher antimicrobial activityStrong antimicrobial effects
6-Amino-pyrazolo[1,5-a]pyrimidinePyrazolo-pyrimidine hybridPotent α-glucosidase inhibitionEffective in diabetes management

MAPC stands out due to its specific structural characteristics that influence its biological activity and potential applications in drug development .

Case Studies and Research Findings

  • In Vivo Studies : A study evaluated the effects of MAPC on IL-6 secretion in rat models. The results indicated a dose-dependent inhibition of IL-6 secretion compared to vehicle-treated controls, correlating well with the compound's potency observed in vitro .
  • Antioxidant Evaluation : In vitro assays demonstrated that MAPC exhibited strong antioxidant capacity, comparable to well-known antioxidants. This was assessed using various models that measure radical scavenging activity .
  • Diabetes Management : A series of synthesized derivatives, including MAPC, were tested for their α-glucosidase inhibitory activities. The most active derivatives showed IC50 values significantly lower than those of standard antidiabetic drugs, highlighting their potential as therapeutic agents for diabetes .

Q & A

Q. Basic

  • Elemental analysis : Confirm C, H, N content (e.g., C: 61.65%, H: 4.38%, N: 27.65% for a related derivative) .
  • HRMS (ESI) : Match calculated and observed m/z values (e.g., [M+H]⁺: 254.1042 calculated vs. 254.1039 observed) .
  • Melting point : Sharp melting ranges (e.g., 152–153°C) indicate purity .

Q. Advanced :

  • 2D NMR (COSY, NOESY) : Resolve positional ambiguity in fused-ring systems .
  • X-ray crystallography : Confirm spatial arrangement of substituents .

How can low yields in amination steps be addressed?

Q. Advanced

  • Catalyst optimization : Use Pd/C or Raney Ni under controlled hydrogen pressure for nitro-to-amine reduction .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
  • Side-reaction mitigation : Add scavengers (e.g., thiourea) to trap excess HNO₃ or Br₂ .

What strategies resolve contradictory spectroscopic data during characterization?

Q. Advanced

  • Cross-validation : Combine HRMS, ¹H/¹³C NMR, and IR to confirm functional groups .
  • Isotopic labeling : Use ¹⁵N-labeled analogs to trace nitrogen environments in complex spectra .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values .

How does the methyl carboxylate group influence reactivity?

Q. Basic

  • Electron-withdrawing effect : Activates the pyrazine ring for electrophilic substitution at position 7 .
  • Steric hindrance : The methyl group limits bulky substituents at position 3, directing reactions to other sites .
  • Hydrolysis sensitivity : Avoid aqueous basic conditions to prevent ester cleavage .

What purification techniques are optimal for this compound?

Q. Basic

  • Recrystallization : Use cold MeOH or EtOAc/hexane mixtures .
  • Column chromatography : Silica gel with gradients of EtOAc in hexane (e.g., 20–50%) .
  • HPLC : Reverse-phase C18 columns for high-purity isolates (>98%) .

How can researchers design derivatives for biological activity screening?

Q. Advanced

  • Bioisosteric replacement : Substitute the 4-amino group with sulfonamide or urea moieties to enhance target binding .
  • Prodrug strategies : Convert the methyl ester to ethyl or tert-butyl esters for improved bioavailability .
  • SAR studies : Systematically modify substituents at positions 3, 4, and 7 and assay against kinase or protease targets .

What are common side reactions during synthesis, and how are they controlled?

Q. Advanced

  • Over-nitration : Mitigated by using dilute HNO₃ and short reaction times .
  • Ester hydrolysis : Avoid prolonged exposure to moisture; use anhydrous solvents .
  • Dimerization : Add radical inhibitors (e.g., BHT) during bromination .

How is the pyrazolo[1,5-a]pyrazine core stabilized under reaction conditions?

Q. Basic

  • pH control : Maintain mildly acidic conditions (pH 4–6) to prevent ring-opening .
  • Low-temperature reactions : Conduct nitration/bromination at 0–20°C .
  • Inert atmosphere : Use N₂ or Ar to prevent oxidation of the amino group .

What computational tools aid in predicting reactivity and properties?

Q. Advanced

  • DFT calculations : Simulate reaction pathways (e.g., Fukui indices for electrophilic sites) .
  • Molecular docking : Predict binding affinities for kinase targets using AutoDock Vina .
  • LogP prediction : Software like MarvinSuite estimates solubility and partition coefficients .

How can scalability challenges in multi-step synthesis be addressed?

Q. Advanced

  • Flow chemistry : Continuous reactors improve heat/mass transfer for nitration and amination steps .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
  • In-line analytics : Use PAT (Process Analytical Technology) for real-time monitoring .

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